molecular formula C8H14O B8474116 3-(2-Propenyl)-cyclopentanol

3-(2-Propenyl)-cyclopentanol

Cat. No. B8474116
M. Wt: 126.20 g/mol
InChI Key: ZSGKITHCXHKYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04501687

Procedure details

A solution of 5 g of potassium tert.-butylate in 80 ml of dimethylformamide was added at -60° C. over 90 minutes to a solution of 5 g of 3-hydroxy-cyclopentyl-acetaldehyde, 15 g of triphenyl methyl phosphonium bromide and 100 ml of dimethylformamide and the resulting suspension was stirred at -60° C. for 2 hours after which the temperature was allowed to rise to 20° C. The mixture was poured into 2N hydrochloric acid solution and the mixture was extracted with isopropyl ether. The organic phase was dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with a 7-3 cyclohexane-ethyl acetate mixture to obtain 1.7 g of 3-(2-propenyl)-cyclopentanol.
[Compound]
Name
potassium tert.-butylate
Quantity
5 g
Type
reactant
Reaction Step One
Name
3-hydroxy-cyclopentyl-acetaldehyde
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][CH:4]([CH2:7][CH:8]=O)[CH2:3]1.Cl.[CH3:11]N(C)C=O>[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C)C=CC=CC=1>[CH2:7]([CH:4]1[CH2:5][CH2:6][CH:2]([OH:1])[CH2:3]1)[CH:8]=[CH2:11] |f:3.4|

Inputs

Step One
Name
potassium tert.-butylate
Quantity
5 g
Type
reactant
Smiles
Name
3-hydroxy-cyclopentyl-acetaldehyde
Quantity
5 g
Type
reactant
Smiles
OC1CC(CC1)CC=O
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
15 g
Type
catalyst
Smiles
[Br-].C1(=CC=CC=C1)[P+](C)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at -60° C. for 2 hours after which the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 20° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with isopropyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with a 7-3 cyclohexane-ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)C1CC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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